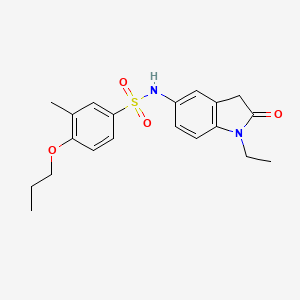
N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as therapeutic agents, particularly as inhibitors of enzymes like cyclooxygenases and carbonic anhydrases, which are implicated in various diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involved the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring . Similarly, novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were prepared by reacting alkyl carboxylic acid hydrazides with carbon disulfide and potassium hydroxide . These methods highlight the versatility in the synthesis of benzenesulfonamide derivatives, which could be applied to the synthesis of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide".
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR, mass spectrometry, and sometimes single crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. For example, the presence of oxazolyl or oxadiazolyl moieties can influence the reactivity of the sulfonamide group, leading to the formation of different products under specific conditions . The reactivity of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" would similarly be influenced by its indolinyl and propoxy substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been shown to enhance COX-2 selectivity and potency . The physical and chemical properties of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" would need to be characterized to assess its potential as a therapeutic agent.
Case Studies
While there are no specific case studies on "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide", related benzenesulfonamide derivatives have been evaluated for various biological activities. For example, JTE-522, a COX-2 inhibitor, has reached phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain . Another study reported the evaluation of benzenesulfonamide derivatives for their anticholinesterase and antioxidant activities, which involved enzymatic assays and molecular docking . These studies provide a framework for the potential evaluation of "N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide" in similar biological contexts.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Evaluation
A study by Kumar et al. (2014) explored a series of N-substituted benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities. The research found that specific compounds within this group were effective against certain microbial strains and exhibited anticancer activity, suggesting the potential of these derivatives in therapeutic applications.
Structural and Quantum Mechanical Studies
Arshad et al. (2017) Arshad et al. (2017) synthesized two new isatin derivatives and conducted quantum mechanical calculations to analyze their stability and reactivity. This study provides insights into the molecular properties of such compounds, which is crucial for their application in various scientific fields.
Antitubercular Potential
Purushotham and Poojary (2018) Purushotham & Poojary (2018) investigated the potential of a compound as an antitubercular agent. Their research focused on the compound's ability to inhibit Mycobacterium tuberculosis, highlighting its potential use in the treatment of tuberculosis.
Antihyperglycemic Evaluation
Eissa (2013) Eissa (2013) explored isoindoline-1,3-dione analogues for their antihyperglycemic activity. This study found some derivatives to be active antihyperglycemic agents, indicating their potential use in diabetic treatment.
Apoptosis Induction in Cancer Cells
Sirisoma et al. (2009) Sirisoma et al. (2009) discovered a series of N'-substituted benzohydrazides that induce apoptosis in cancer cells. This research is significant for understanding the mechanisms of cell death in cancer therapy.
Antibacterial and Anti-Inflammatory Activities
Bassyouni et al. (2012) Bassyouni et al. (2012) evaluated the antibacterial, anti-inflammatory, and antinociceptive activities of a series of derivatives. The study contributes to the development of new therapeutic agents for various infections and inflammatory conditions.
Antioxidant Additives in Lubricating Oils
Habib, Hassan, and El‐Mekabaty (2014) Habib et al. (2014) synthesized and evaluated compounds as antioxidant additives for lubricating oils. This research has implications for the industrial application of these compounds in enhancing oil performance.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-10-26-19-9-7-17(11-14(19)3)27(24,25)21-16-6-8-18-15(12-16)13-20(23)22(18)5-2/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMKHXCZJWLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-3-methyl-4-propoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)
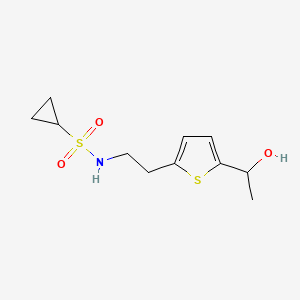
![1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2508600.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2508601.png)
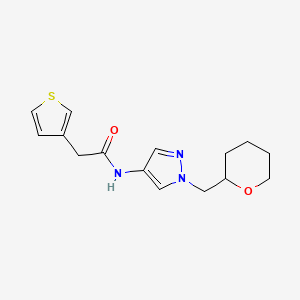
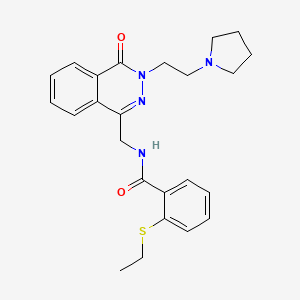
![N-(2,5-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2508606.png)
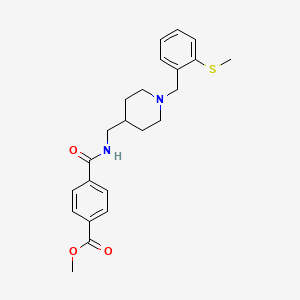
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)
![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)
![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2508612.png)